Zomiradomide

Description

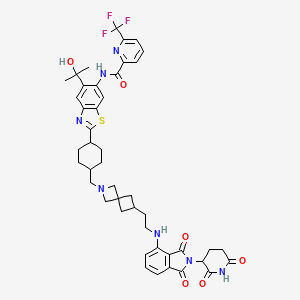

Structure

2D Structure

Properties

CAS No. |

2655656-99-6 |

|---|---|

Molecular Formula |

C45H48F3N7O6S |

Molecular Weight |

872.0 g/mol |

IUPAC Name |

N-[2-[4-[[6-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-2-azaspiro[3.3]heptan-2-yl]methyl]cyclohexyl]-5-(2-hydroxypropan-2-yl)-1,3-benzothiazol-6-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C45H48F3N7O6S/c1-43(2,61)28-17-32-34(18-31(28)51-38(57)30-7-4-8-35(50-30)45(46,47)48)62-40(52-32)26-11-9-24(10-12-26)21-54-22-44(23-54)19-25(20-44)15-16-49-29-6-3-5-27-37(29)42(60)55(41(27)59)33-13-14-36(56)53-39(33)58/h3-8,17-18,24-26,33,49,61H,9-16,19-23H2,1-2H3,(H,51,57)(H,53,56,58) |

InChI Key |

WDRJGMSUTPVXDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)SC(=N2)C4CCC(CC4)CN5CC6(C5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Zomiradomide: A Dual-Mechanism Approach to Targeting MYD88-Mutant Diffuse Large B-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant genetic heterogeneity. A distinct molecular subgroup of DLBCL, particularly the Activated B-cell-like (ABC) subtype, is driven by activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. The most prevalent of these is the L265P mutation, which is found in approximately 29% of ABC-DLBCL cases and is associated with an unfavorable prognosis.[1][2][3][4] This mutation confers a constitutive activation of pro-survival signaling pathways, making it a key therapeutic target. Zomiradomide (also known as KT-413) is a novel, orally active heterobifunctional degrader designed to specifically and potently target the oncogenic signaling driven by MYD88 mutations.

The Core Pathophysiology: MYD88 L265P Signaling in DLBCL

Under normal physiological conditions, MYD88 is a critical adaptor protein for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, MYD88 recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and subsequently IRAK1 or IRAK2. This assembly forms a complex known as the "Myddosome," which initiates downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, to regulate immune responses.[2][5]

The L265P mutation, located in the Toll/Interleukin-1 Receptor (TIR) domain of MYD88, induces a conformational change that promotes the spontaneous, ligand-independent self-assembly of MYD88 into a stable Myddosome complex.[1][6] This leads to constitutive activation of IRAK4's kinase function, which then hyper-phosphorylates IRAK1.[1][6] Phosphorylated IRAK1 serves as a scaffold to recruit TRAF6, leading to the activation of TAK1 and ultimately the canonical NF-κB pathway.[7] This chronic signaling promotes the proliferation and survival of malignant B-cells.[2] Furthermore, this pathway stimulates the autocrine and paracrine secretion of pro-inflammatory cytokines like IL-6 and IL-10, which further drive cell survival through the JAK/STAT3 signaling cascade.[2][6]

This compound's Mechanism of Action: A Dual-Pronged Attack

This compound is a Proteolysis Targeting Chimera (PROTAC), a molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific target proteins.[8][9] It is composed of three parts: a ligand that binds to the target protein (IRAK4), a ligand that binds to an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting the two.[8] This design enables a dual mechanism of action that synergistically targets key pro-survival pathways in MYD88-mutant DLBCL.[9]

2.1. Targeted Degradation of IRAK4 Unlike traditional kinase inhibitors that only block the catalytic activity of a target, this compound eliminates the entire IRAK4 protein.[4] By forming a ternary complex between IRAK4 and the CRBN E3 ligase, this compound flags IRAK4 for ubiquitination and subsequent degradation by the proteasome.[9] This approach has two key advantages:

-

Elimination of Scaffolding Function: IRAK4's role in the Myddosome is not just catalytic; it also acts as a critical scaffold. Protein degradation removes this scaffolding function, completely disrupting the signaling complex.[4]

-

Overcoming Resistance: It can overcome resistance mechanisms associated with kinase inhibitors, such as mutations in the kinase domain.

2.2. Neosubstrate Degradation of Ikaros and Aiolos The Cereblon-binding moiety of this compound is derived from immunomodulatory imide drugs (IMiDs).[9] This component acts as a "molecular glue," reprogramming the Cereblon E3 ligase to recognize and target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[9] Ikaros and Aiolos are critical for B-cell development and are key drivers in many B-cell malignancies, including DLBCL. Their degradation provides a second, complementary anti-tumor effect.

This dual degradation of both IRAK4 and Ikaros/Aiolos results in a potent and synergistic blockade of the primary oncogenic drivers in MYD88-mutant DLBCL.[9]

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective activity of this compound in MYD88-mutant DLBCL cell lines.

Table 1: In Vitro Activity of this compound in MYD88 L265P-Mutant DLBCL

| Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|

| OCI-Ly10 | IC₅₀ (Viability) | 11 | [8] |

| OCI-Ly10 | DC₅₀ (IRAK4 Degradation) | 6 | [8] |

| OCI-Ly10 | DC₅₀ (Ikaros Degradation) | 1 |[8] |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model | Dosing | Outcome | Reference |

|---|

| OCI-Ly10 Xenograft | 3-30 mg/kg, PO, daily for 3 days | Inhibited tumor growth |[8] |

PO: Per os (by mouth).

Key Experimental Protocols

The evaluation of this compound's mechanism of action relies on a series of established molecular and cellular biology techniques.

4.1. Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effect of this compound on DLBCL cell lines and calculate IC₅₀ values.

-

Methodology:

-

Seed MYD88-mutant (e.g., OCI-Ly10) and wild-type DLBCL cells in 96-well plates.

-

Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72-96 hours).

-

Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

-

Measure luminescence or absorbance and plot dose-response curves to calculate IC₅₀ values.[10]

-

4.2. Protein Degradation Analysis

-

Objective: To confirm the degradation of target proteins (IRAK4, Ikaros, Aiolos) and determine DC₅₀ values.

-

Methodology (Western Blot):

-

Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for IRAK4, Ikaros, Aiolos, and a loading control (e.g., β-actin, GAPDH).

-

Apply a secondary antibody conjugated to HRP and detect bands using a chemiluminescent substrate.

-

Perform densitometry to quantify protein levels relative to the loading control and calculate DC₅₀.[10]

-

4.3. Myddosome Complex Analysis

-

Objective: To investigate the disruption of the Myddosome signaling complex.

-

Methodology (Co-Immunoprecipitation):

-

Treat MYD88-mutant cells with this compound or a control.

-

Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Incubate cell lysates with an antibody against a component of the complex (e.g., anti-MYD88 or anti-IRAK1) conjugated to magnetic or agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes and analyze the components by Western blot, probing for other members of the complex (e.g., IRAK4, TRAF6).[7]

-

4.4. In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology (Xenograft Model):

-

Implant MYD88-mutant DLBCL cells (e.g., OCI-Ly10) subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment (this compound) and vehicle control groups.

-

Administer the compound orally according to a defined schedule.[8]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for IRAK4 degradation).

-

Conclusion

This compound represents a highly innovative and rational therapeutic strategy for MYD88-mutant DLBCL. By functioning as a protein degrader rather than a simple kinase inhibitor, it offers a more complete shutdown of the oncogenic IRAK4 signaling node by eliminating both its catalytic and scaffolding functions. The simultaneous, IMiD-mediated degradation of the critical B-cell transcription factors Ikaros and Aiolos provides a synergistic anti-tumor effect. Preclinical data strongly support this dual mechanism of action, demonstrating potent and selective activity in relevant cellular and animal models. This targeted approach holds significant promise for improving outcomes in a patient population with a clear, actionable oncogenic driver.

References

- 1. Oncogenic MYD88 mutations in lymphoma: novel insights and therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MYD88 in the driver’s seat of B-cell lymphomagenesis: from molecular mechanisms to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYD88 mutations identify a molecular subgroup of diffuse large B-cell lymphoma with an unfavorable prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinicopathologic Correlates of MYD88 L265P Mutation and Programmed Cell Death (PD-1) Pathway in Primary Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activation of TAK1 by MYD88 L265P drives malignant B-cell Growth in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

Zomiradomide: A Dual-Action PROTAC Targeting IRAK4 and IMiD Neosubstrates for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zomiradomide (KT-413) is a pioneering heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It operates through a dual mechanism, functioning as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and as a molecular glue to degrade the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This unique mode of action allows this compound to synergistically target key survival pathways in B-cell lymphomas, particularly those with mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound is comprised of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously binding to both IRAK4 and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to IRAK4. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.

Simultaneously, the Cereblon-binding moiety of this compound, derived from immunomodulatory imide drugs (IMiDs), induces a conformational change in the CRBN substrate receptor. This altered conformation leads to the recruitment and subsequent ubiquitination and degradation of the lymphoid transcription factors Ikaros and Aiolos, a mechanism characteristic of molecular glues.

The dual degradation of IRAK4 and Ikaros/Aiolos results in a two-pronged attack on cancer cell survival pathways. The degradation of IRAK4 inhibits the NF-κB signaling pathway, which is constitutively active in MYD88-mutant lymphomas and crucial for their proliferation and survival. The degradation of Ikaros and Aiolos leads to the activation of the Type I Interferon (IFN) response, which has anti-proliferative and pro-apoptotic effects.

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by its potent degradation of target proteins and its anti-proliferative effects in relevant cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | |

| Ikaros Degradation (DC50) | OCI-Ly10 | 2 nM | |

| Aiolos Degradation (DC50) | OCI-Ly10 | 2 nM | |

| Anti-proliferative Activity (IC50) | OCI-Ly10 | 11 nM |

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits 50% of a biological process (in this case, cell proliferation).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of IRAK4, Ikaros, and Aiolos in cancer cells following treatment with this compound.

Materials:

-

OCI-Ly10 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-IRAK4, anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

PVDF or nitrocellulose membranes

Procedure:

-

Cell Culture and Treatment: Seed OCI-Ly10 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for the desired time period (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

OCI-Ly10 cells

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed OCI-Ly10 cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Protocol: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

OCI-Ly10 cells

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously implant OCI-Ly10 cells mixed with Matrigel into the flank of immunodeficient mice.

-

Tumor Growth: Monitor the mice for tumor growth.

-

Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).

-

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly to assess efficacy and toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

-

Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target protein levels).

Signaling Pathway Context

This compound's therapeutic rationale is grounded in its ability to modulate the IRAK4 and Type I Interferon signaling pathways, both of which are critical in MYD88-mutant lymphomas.

Conclusion

This compound is a promising therapeutic agent with a novel dual mechanism of action that potently targets key oncogenic pathways in B-cell malignancies. Its ability to simultaneously degrade IRAK4 and the IMiD neosubstrates Ikaros and Aiolos provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in the field of targeted protein degradation and oncology.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and reagents. Always refer to the manufacturer's instructions for specific products.

References

The Dual-Pronged Immunomodulatory Action of Zomiradomide: A Technical Guide to its Role in NF-κB and Type I IFN Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomiradomide (KT-413) is a novel heterobifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It operates through a dual mechanism of action, concurrently inhibiting the pro-inflammatory NF-κB signaling pathway and activating the antiviral type I interferon (IFN) signaling pathway. This unique mode of action positions this compound as a promising therapeutic candidate for hematological malignancies, particularly those driven by MYD88 mutations, such as diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailing its effects on the NF-κB and type I IFN signaling cascades, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: A Tale of Two Pathways

This compound's innovative design allows it to function as both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2]

-

Inhibition of NF-κB Signaling: As a PROTAC, this compound targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[4] IRAK4 is a critical upstream kinase in the Myddosome signaling complex, which is essential for the activation of the NF-κB pathway in response to Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) stimulation.[5] By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, this compound effectively dismantles this signaling hub, preventing the downstream phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB transcription factors.[5][6] This blockade of both the kinase and scaffolding functions of IRAK4 results in a profound inhibition of NF-κB-mediated gene expression, which is crucial for the survival and proliferation of malignant B-cells.[1][5]

-

Activation of Type I IFN Signaling: Concurrently, the cereblon-binding moiety of this compound acts as a molecular glue, recruiting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4-CRBN E3 ubiquitin ligase complex for their degradation.[3][4] Ikaros and Aiolos are known transcriptional repressors of type I IFN signaling.[3] Their degradation by this compound relieves this repression, leading to the upregulation of Interferon Regulatory Factor 7 (IRF7) and the subsequent expression of interferon-stimulated genes (ISGs), thereby activating the type I IFN pathway.[6] This activation can promote anti-tumor immunity and induce apoptosis in cancer cells.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (KT-413) in preclinical and clinical studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | [4] |

| Ikaros Degradation (DC50) | OCI-Ly10 | 1 nM | [4] |

| Aiolos Degradation (DC50) | OCI-Ly10 | 2 nM | [9] |

| Anti-proliferative Activity (IC50) | OCI-Ly10 (MYD88 L265P) | 11 nM | [4] |

Table 2: Clinical Pharmacodynamic Activity of this compound (NCT05233033)

| Dose Level | Target | Maximum Knockdown in PBMCs | Reference |

| Dose Level 2 | Ikaros/Aiolos | 95-100% | [10] |

| Dose Level 2 | IRAK4 | 40% | [10] |

| Dose Level 3 | Ikaros/Aiolos | 96-100% | [10] |

| Dose Level 3 | IRAK4 | 57% | [10] |

| Dose Level 4 | Ikaros/Aiolos | 96-100% | [10] |

| Dose Level 4 | IRAK4 | 70% | [10] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the dual mechanism of action of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. kymeratx.com [kymeratx.com]

- 6. kymeratx.com [kymeratx.com]

- 7. kymeratx.com [kymeratx.com]

- 8. researchgate.net [researchgate.net]

- 9. kymeratx.com [kymeratx.com]

- 10. Safety, PK/PD, and Clinical Activity of KT-413 in Adult Patients with Relapsed or Refractory B-cell NHL [clin.larvol.com]

Zomiradomide (KT-413): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zomiradomide (KT-413) is a first-in-class, orally bioavailable, dual-mechanism targeted protein degrader developed by Kymera Therapeutics. It is designed to address cancers with activating mutations in the myeloid differentiation primary response 88 (MYD88) gene, particularly the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This compound functions as both a heterobifunctional proteolysis-targeting chimera (PROTAC) and a molecular glue. This dual activity leads to the simultaneous degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This coordinated degradation synergistically targets key pro-survival pathways in B-cell lymphomas, namely the MYD88-NF-κB and the IRF4-Type 1 interferon pathways, to elicit a potent anti-tumor response. Preclinical studies have demonstrated robust in vitro and in vivo activity, and this compound is currently being evaluated in a Phase 1 clinical trial for relapsed/refractory B-cell non-Hodgkin's lymphomas.

Introduction: The Rationale for Targeting IRAK4 and IMiD Substrates

A subset of ABC DLBCL is characterized by activating mutations in MYD88, most commonly the L265P mutation.[1] This mutation leads to the constitutive activation of IRAK4, a critical kinase and scaffold protein in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[2][3] The persistent activation of IRAK4 drives downstream signaling through the NF-κB pathway, promoting cancer cell proliferation and survival.[4] Due to IRAK4's dual catalytic and scaffolding functions, complete protein removal is considered a more effective therapeutic strategy than mere inhibition.[2][5]

Concurrently, the transcription factors Ikaros and Aiolos are crucial for B-cell development and are often implicated in B-cell malignancies. The degradation of these proteins, a mechanism employed by IMiD drugs like lenalidomide, has shown clinical efficacy in hematological cancers.[1][6] this compound was engineered to combine these two therapeutic strategies into a single molecule, aiming for a synergistic anti-tumor effect.[6]

Mechanism of Action: A Dual-Pronged Attack

This compound's innovative design allows it to function as both a PROTAC and a molecular glue.[2][5][7] The molecule comprises a ligand that binds to IRAK4, a linker, and a cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide.[7][8]

-

As a PROTAC: this compound forms a ternary complex between IRAK4 and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This abrogates the downstream NF-κB signaling cascade.[4][7]

-

As a Molecular Glue: The thalidomide-like component of this compound recruits Ikaros and Aiolos to the CRBN E3 ligase, similarly marking them for degradation.[1][7] The degradation of these transcription factors upregulates the Type I Interferon (IFN) signaling pathway, which has anti-proliferative and pro-apoptotic effects.[4][7]

This dual mechanism results in a powerful, synergistic anti-cancer effect by simultaneously inhibiting a key pro-survival pathway (NF-κB) and activating a tumor-suppressive pathway (Type I IFN).[4]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective degradation of its target proteins and robust anti-proliferative activity in relevant cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IRAK4 Degradation (DC50) | OCI-Ly10 | 6 nM | [7] |

| Ikaros Degradation (DC50) | OCI-Ly10 | 1 nM | [7] |

| Aiolos Degradation (DC50) | OCI-Ly10 | 2.0 nM | [9] |

| Cell Viability (IC50) | OCI-Ly10 (MYD88 L265P) | 11 nM | [10] |

In Vivo Efficacy

In preclinical xenograft models of MYD88-mutant DLBCL, this compound has shown significant anti-tumor activity.

| Model | Dosing Regimen | Outcome | Reference |

| OCI-Ly10 Xenograft | 3-30 mg/kg, p.o., once daily for 3 days | Inhibited tumor growth | [7][10] |

| OCI-Ly10 Xenograft | 9 mg/kg, i.v., on days 1 and 2, every 3 weeks | Strong tumor regressions | [11] |

Experimental Protocols

Protein Degradation Assays (Western Blot)

-

Cell Culture: OCI-Ly10 cells are cultured in appropriate media and seeded in 6-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 16, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) is calculated from the dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: OCI-Ly10 cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

ATP Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

-

Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.

OCI-Ly10 Xenograft Mouse Model

-

Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: OCI-Ly10 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).

-

Randomization and Dosing: When tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., oral gavage or intravenous injection) and schedule. The vehicle control is administered to the control group.

-

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target protein degradation by Western blot or immunohistochemistry.

Signaling Pathways and Experimental Workflows

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. kymeratx.com [kymeratx.com]

- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kymeratx.com [kymeratx.com]

- 5. Kymera Therapeutics Doses First Patients in Phase 1 Oncology Trials of STAT3 and IRAKIMiD Degraders KT-333 and KT-413 [prnewswire.com]

- 6. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma. | Semantic Scholar [semanticscholar.org]

- 7. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Type I Interferon Signaling Pathways [rndsystems.com]

- 9. kymeratx.com [kymeratx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. kymeratx.com [kymeratx.com]

Zomiradomide: A Technical Guide to its Molecular Glue Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomiradomide (also known as KT-413) is a bifunctional small molecule that exhibits properties of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2][3] It is designed to induce the degradation of specific target proteins by redirecting the cellular ubiquitin-proteasome system. The molecule consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from the immunomodulatory imide drug (IMiD) lenalidomide, and a moiety that binds to the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][4] Uniquely, its CRBN-binding component also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] This dual activity allows this compound to synergistically target key survival pathways in certain cancers, particularly B-cell lymphomas with MYD88 mutations.[4][5] This document provides an in-depth technical overview of this compound's mechanism, quantitative properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions by forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins. The thalidomide-based moiety of this compound binds to CRBN.[4][] This binding event alters CRBN's substrate specificity, creating a novel surface that can recruit neosubstrates.

-

PROTAC Activity: The IRAK4-binding moiety of this compound allows it to bridge IRAK4 to the CRBN-containing CRL4 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[4]

-

Molecular Glue Activity: Independently of its IRAK4-targeting component, the IMiD scaffold of this compound acts as a molecular glue. It enhances the interaction between CRBN and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not natural substrates of CRBN alone.[1][4][7] This induced proximity results in their ubiquitination and degradation.

This dual degradation of IRAK4 and IKZF1/3 leads to a synergistic anti-tumor effect by simultaneously inhibiting the pro-survival MYD88-NFκB signaling pathway and activating the anti-proliferative Type I Interferon (IFN) pathway.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

Zomiradomide (KT-413): A Dual-Action Protein Degrader for B-Cell Malignancies

A Technical Whitepaper on Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zomiradomide (formerly KT-413) is a novel, first-in-class, heterobifunctional small molecule protein degrader currently under investigation for the treatment of B-cell malignancies, particularly those harboring myeloid differentiation primary response 88 (MYD88) mutations. Operating as both a heterobifunctional degrader and a molecular glue, this compound simultaneously targets and induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically disrupts key pro-survival signaling pathways, including the MYD88-NF-κB and Type 1 Interferon pathways, demonstrating significant anti-tumor activity in preclinical models of B-cell lymphomas. This document provides a comprehensive overview of the preclinical data and methodologies employed in the evaluation of this compound.

Mechanism of Action

This compound's unique structure allows it to bind to both the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4, Ikaros, and Aiolos. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target proteins. The degradation of IRAK4 inhibits the NF-κB signaling pathway, while the degradation of the lymphoid transcription factors Ikaros and Aiolos upregulates the Type I Interferon response. This combined action restores apoptotic responses and leads to oncogene-mediated cell death in susceptible B-cell lymphoma models.[1][2][3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound in B-Cell Lymphoma Cell Lines

| Cell Line | MYD88 Status | IC50 (nM) | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | Aiolos DC50 (nM) |

| OCI-Ly10 | L265P Mutant | 9 - 28 | 6 | 2 | 2 |

| SUDHL2 | Wild-Type | 35 | - | - | - |

IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Data compiled from multiple preclinical presentations.[4][5][6]

Table 2: In Vivo Anti-Tumor Activity of this compound in Patient-Derived Xenograft (PDX) Models of Diffuse Large B-Cell Lymphoma (DLBCL)

| PDX Model | MYD88 Status | Co-mutations | Tumor Growth Inhibition (TGI) % |

| LY14019 | L265P Mutant | CD79B | >85% |

| LY2264 | L265P Mutant | IRF4 | 100% |

| LY2298 | L265P Mutant | BCL2/BCL6 | 90% |

| LY12699 | L265P Mutant | - | 87% |

| LY0257 | L265P Mutant | BCL2/BCL6/IKZF3 | 0% |

| LY2345 | Wild-Type | - | 70% |

| LY2301 | Wild-Type | - | 30% |

TGI was assessed following treatment with this compound. The non-responsive LY0257 model harbors a mutation in Aiolos (IKZF3).[6][7]

Experimental Protocols

Cell Viability Assays

-

Cell Lines: OCI-Ly10 (MYD88 L265P mutant DLBCL) and SUDHL2 (MYD88 wild-type DLBCL) were utilized.

-

Methodology: Cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cells were seeded in appropriate multi-well plates and treated with a concentration range of this compound for a specified period (e.g., 72 hours). Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. IC50 values were calculated from the dose-response curves.

Protein Degradation Assays

-

Methodology: The degradation of target proteins (IRAK4, Ikaros, Aiolos) was quantified using two primary methods:

-

Western Blotting: OCI-Ly10 cells were treated with this compound for various time points. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or Vinculin).

-

Quantitative Proteomics: For a broader, unbiased assessment, peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines were treated with this compound. Following treatment, cell lysates were analyzed by mass spectrometry to identify and quantify changes in the levels of thousands of proteins.[5] DC50 values were determined from the concentration-dependent reduction in protein levels.

-

In Vivo Xenograft and PDX Models

-

Animal Models: Immunodeficient mice (e.g., NOD-SCID or NSG) were used for tumor implantation.

-

Cell Line Xenografts: OCI-Ly10 cells were implanted subcutaneously into the flanks of the mice.

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients with DLBCL were implanted subcutaneously. These models more closely represent the heterogeneity of the human disease.

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered, for example, intravenously at doses such as 9 mg/kg on days 1 and 2 of a 21-day cycle.[5]

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in the treated group to the vehicle control group. Body weight and general health of the animals were also monitored to assess toxicity.

Conclusion

The preclinical data for this compound (KT-413) strongly support its continued development as a potential therapeutic for B-cell malignancies, particularly those with MYD88 mutations. Its novel dual-degrader mechanism of action, which leads to the simultaneous degradation of IRAK4, Ikaros, and Aiolos, results in potent and synergistic anti-tumor activity. The in vitro and in vivo studies have demonstrated significant efficacy in relevant preclinical models. Based on these promising preclinical findings, a Phase 1 clinical trial of this compound in patients with B-cell lymphomas is currently underway.[8][9][10]

References

- 1. drughunter.com [drughunter.com]

- 2. kymeratx.com [kymeratx.com]

- 3. researchgate.net [researchgate.net]

- 4. kymeratx.com [kymeratx.com]

- 5. kymeratx.com [kymeratx.com]

- 6. kymeratx.com [kymeratx.com]

- 7. kymeratx.com [kymeratx.com]

- 8. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Preparing Zomiradomide Stock Solution in DMSO: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomiradomide (also known as KT-413) is a potent, orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It also functions as a molecular glue to induce the degradation of Ikaros and Aiolos (IKZF1 and IKZF3)[1][2][3]. This dual activity allows for the simultaneous inhibition of the NF-κB signaling pathway and activation of the type I interferon (IFN) pathway, making it a promising therapeutic candidate for conditions such as MYD88-mutant B-cell lymphomas[1][2]. Proper preparation of a this compound stock solution is a critical first step for accurate and reproducible in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Storage

A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and proper storage to ensure compound integrity.

| Parameter | Value | Reference |

| Molecular Formula | C45H48F3N7O6S | [1][4][5] |

| Molecular Weight | 871.97 g/mol | [1][3][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 100 mg/mL (114.68 mM) | [1] |

| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)

Procedure

-

Pre-Equilibration: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

-

Weighing the Compound: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the product[1].

-

Dissolution:

-

Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

For concentrations approaching the solubility limit (100 mg/mL), sonication in an ultrasonic water bath for 5-10 minutes may be necessary to ensure complete dissolution[1]. Visually inspect the solution against a light source to confirm that no particulates are present.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1].

-

Example Calculation for a 10 mM Stock Solution:

To prepare a 10 mM stock solution from 1 mg of this compound (MW = 871.97 g/mol ):

-

Step 1: Calculate the moles of this compound.

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

Moles = 0.001 g / 871.97 g/mol ≈ 1.1468 x 10⁻⁶ moles

-

-

Step 2: Calculate the required volume of DMSO.

-

Volume (L) = Moles / Molarity (mol/L)

-

Volume (L) = 1.1468 x 10⁻⁶ moles / 0.010 mol/L = 1.1468 x 10⁻⁴ L

-

Volume (µL) = 114.68 µL

-

Therefore, add 114.68 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.

Stock Solution Dilution Table:

| Target Concentration | Volume to add to 1 mg this compound | Volume to add to 5 mg this compound | Volume to add to 10 mg this compound |

| 1 mM | 1.147 mL | 5.734 mL | 11.468 mL |

| 5 mM | 229.4 µL | 1.147 mL | 2.294 mL |

| 10 mM | 114.7 µL | 573.4 µL | 1.147 mL |

| 50 mM | 22.9 µL | 114.7 µL | 229.4 µL |

Mechanism of Action Visualization

This compound's dual mechanism involves recruiting the E3 ligase Cereblon (CRBN) to its targets. As a PROTAC, it forms a ternary complex with IRAK4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This action blocks downstream NF-κB signaling. Concurrently, as a molecular glue, it enhances the interaction between CRBN and the transcription factors Ikaros and Aiolos, leading to their degradation and subsequent activation of the Type I IFN pathway.

Caption: Dual mechanism of this compound action.

References

Zomiradomide (KT-413) Application Notes for In Vivo Mouse Xenograft Studies

For Research Use Only

Introduction

Zomiradomide, also known as KT-413, is a potent and selective heterobifunctional small molecule protein degrader. It is classified as an IRAKIMiD, a molecule designed to simultaneously induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically targets key pro-survival pathways in B-cell lymphomas, particularly those with mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, such as the L265P mutation. By degrading IRAK4, this compound inhibits the NF-κB signaling pathway, while the degradation of Ikaros and Aiolos is intended to restore and activate the type I interferon (IFN) response, leading to enhanced anti-tumor activity. Preclinical studies in mouse xenograft models of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL) have demonstrated significant tumor growth inhibition and regressions with this compound treatment.

Mechanism of Action: Dual Degradation Pathway

This compound functions by hijacking the body's own ubiquitin-proteasome system to tag target proteins for destruction. As a heterobifunctional degrader, one end of the molecule binds to IRAK4, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4. Concurrently, the IMiD moiety of this compound acts as a molecular glue, recruiting the transcription factors Ikaros and Aiolos to the CRBN E3 ligase, also leading to their ubiquitination and degradation. This dual activity is hypothesized to maximize NF-κB inhibition while restoring apoptotic responses through the upregulation of Type I IFN signaling.[1]

Quantitative Data Summary

The following table summarizes the reported dosages and treatment schedules for this compound in preclinical mouse xenograft studies using the OCI-Ly10 DLBCL cell line.

| Parameter | Study 1 | Study 2 |

| Drug | This compound (KT-413) | This compound (KT-413) |

| Cell Line | OCI-Ly10 (MYD88 L265P Mutant) | OCI-Ly10 (MYD88 Mutant) |

| Mouse Model | Xenograft | Xenograft |

| Dosage | 3 - 30 mg/kg[2] | 9 mg/kg |

| Administration Route | Oral (p.o.)[2] | Not specified, likely oral |

| Dosing Schedule | Once daily for 3 days[2] | Days 1 and 2, every 3 weeks |

| Reported Efficacy | Antitumor effect, inhibited tumor growth[2] | Strong tumor regressions |

Experimental Protocols

Below are detailed protocols for establishing and treating a mouse xenograft model of DLBCL with this compound, based on available data and standard laboratory procedures.

Cell Culture

-

Cell Line: OCI-Ly10 (Diffuse Large B-Cell Lymphoma, MYD88 L265P mutation).

-

Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase before implantation.

In Vivo Xenograft Model Establishment

-

Mouse Strain: Immunocompromised mice are required. Strains such as C.B-17 SCID are suitable for lymphoma xenografts. Female mice, 6-8 weeks old, are commonly used.

-

Cell Preparation for Injection:

-

Harvest OCI-Ly10 cells during the exponential growth phase.

-

Wash the cells twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.

-

-

Tumor Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension (containing 1 x 10^7 OCI-Ly10 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

This compound Formulation and Administration

-

Formulation (Suggested for Oral Gavage): While the specific vehicle has not been publicly disclosed, a common vehicle for oral administration of small molecules in mice is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The final formulation should be prepared fresh daily.

-

Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control via oral gavage according to the dosing schedule (e.g., 3-30 mg/kg daily for 3 days). The volume administered is typically 10 mL/kg body weight.

-

Efficacy Monitoring and Data Analysis

-

Tumor Volume Measurement: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Calculate TGI% at the end of the study using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Tumor Regression: Note any decrease in tumor size from baseline. Complete regression is the disappearance of the tumor, while partial regression is a significant reduction in tumor volume.

-

-

Data Presentation: Plot the mean tumor volume ± SEM for each group over time.

References

Application Notes and Protocols for Zomiradomide (KT-413)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the proper handling, storage, and use of Zomiradomide (KT-413), a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and a molecular glue for the degradation of Ikaros and Aiolos.[1][2][3] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value |

| Synonyms | KT-413 |

| CAS Number | 2655656-99-6[1][3] |

| Molecular Formula | C45H48F3N7O6S[3] |

| Molecular Weight | 871.97 g/mol [3] |

Mechanism of Action

This compound is a dual-function molecule that acts as both a heterobifunctional degrader and a molecular glue.[3][4] It effectively degrades IRAK4 with a DC50 of 6 nM and also induces the degradation of the transcription factors Ikaros (DC50 of 1 nM) and Aiolos.[1][2] This dual activity leads to the inhibition of the NF-κB signaling pathway and the activation of the type I IFN signaling pathway.[1][2] It is being investigated for its therapeutic potential in B-cell lymphomas with activating mutations in MYD88.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Assessing Apoptosis Induced by Zomiradomide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomiradomide is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), as well as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual mechanism of action leads to the inhibition of the NF-κB signaling pathway and the activation of the type I interferon (IFN) pathway, respectively.[1] These pathways are critical for the survival and proliferation of certain cancer cells, particularly those of B-cell origin with mutations in the MYD88 gene.[1][2] The degradation of Ikaros and Aiolos has been shown to cause a sequential downregulation of the oncogenes c-Myc and IRF4, ultimately triggering apoptosis.[3][4]

These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines treated with this compound, focusing on three widely accepted methods: Annexin V/Propidium Iodide (PI) staining for the detection of early to late-stage apoptosis, Caspase-3/7 activity assays for the measurement of executioner caspase activation, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

This compound's unique mechanism of action converges on the induction of apoptosis through two distinct but complementary signaling cascades.

Experimental Workflow for Apoptosis Assays

The following diagram outlines the general experimental workflow for assessing apoptosis in cell cultures treated with this compound.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables present sample data demonstrating the pro-apoptotic effects of this compound on a hypothetical MYD88-mutant B-cell lymphoma cell line (e.g., OCI-Ly10).

Table 1: Percentage of Apoptotic Cells by Annexin V/PI Staining

| Treatment | Concentration (nM) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |

| Vehicle (DMSO) | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 | 6.3 ± 1.1 |

| This compound | 1 | 10.5 ± 1.5 | 3.4 ± 0.7 | 13.9 ± 2.0 |

| This compound | 10 | 25.8 ± 3.2 | 8.9 ± 1.3 | 34.7 ± 4.1 |

| This compound | 100 | 48.3 ± 5.1 | 15.6 ± 2.4 | 63.9 ± 6.8 |

| Staurosporine (Positive Control) | 1000 | 65.7 ± 6.3 | 20.1 ± 3.1 | 85.8 ± 8.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Caspase-3/7 Activity

| Treatment | Concentration (nM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 0 | 15,234 ± 1,876 | 1.0 |

| This compound | 1 | 35,890 ± 3,450 | 2.4 |

| This compound | 10 | 89,456 ± 7,890 | 5.9 |

| This compound | 100 | 150,231 ± 12,345 | 9.9 |

| Staurosporine (Positive Control) | 1000 | 215,876 ± 18,901 | 14.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Percentage of TUNEL-Positive Cells

| Treatment | Concentration (nM) | TUNEL-Positive Cells (%) |

| Vehicle (DMSO) | 0 | 1.8 ± 0.4 |

| This compound | 1 | 5.2 ± 0.9 |

| This compound | 10 | 18.6 ± 2.5 |

| This compound | 100 | 42.1 ± 4.8 |

| DNase I (Positive Control) | 10 U/mL | 95.3 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[2][5][6]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., OCI-Ly10)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at a density of 0.5 x 106 cells/mL in a 6-well plate and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).

-

Cell Harvesting:

-

For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the supernatant and centrifuge.

-

-

Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each 100 µL of cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]

Materials:

-

This compound

-

Cancer cell line of interest

-

White-walled 96-well microplates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 1 x 104 cells per well in 80 µL of complete medium in a white-walled 96-well plate. Incubate overnight.

-

Treatment: Add 20 µL of 5X concentrated this compound, vehicle control, or positive control to the appropriate wells. Incubate for the desired time period (e.g., 6, 12, 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells. Express the data as Relative Luminescence Units (RLU) or as fold change relative to the vehicle-treated control.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks.[4][10][11][12]

Materials:

-

This compound

-

Cancer cell line of interest

-

Microscope slides or coverslips (for adherent cells)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs, e.g., Br-dUTP or fluorescently labeled dUTP)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1. For adherent cells, grow them on coverslips in the wells.

-

Fixation:

-

Harvest and wash cells as described in Protocol 1. Resuspend in 100 µL of PBS. Cytospin cells onto slides or adhere to poly-L-lysine coated slides.

-

For adherent cells on coverslips, wash once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Washing: Wash the fixed cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Washing: Wash the cells twice with PBS.

-

TUNEL Reaction: Add 50 µL of the TUNEL reaction mixture to each sample.

-

Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: If a nuclear counterstain is used, incubate with the staining solution (e.g., DAPI) for 5-10 minutes.

-

Washing: Wash with PBS.

-

Mounting and Visualization: Mount the slides/coverslips with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

-

Data Analysis: Count the number of TUNEL-positive nuclei (e.g., green fluorescence) and the total number of nuclei (e.g., blue fluorescence from DAPI). Express the results as the percentage of TUNEL-positive cells. At least 200 cells should be counted per sample.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. kumc.edu [kumc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 12. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Zomiradomide in a Lymphoma Cell Culture Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zomiradomide (KT-413) is a potent and orally bioavailable heterobifunctional degrader designed for therapeutic use in B-cell lymphomas, particularly those with oncogenic mutations in the MYD88 gene, such as the L265P variant.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of specific target proteins.[2] It also functions as a molecular glue, mediating the degradation of additional substrates.[2] These application notes provide a comprehensive guide for utilizing this compound in a lymphoma cell culture model, covering its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound exhibits a dual mechanism of action that synergistically targets key survival pathways in B-cell lymphomas.[1][3]

-

IRAK4 Degradation: this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4, a critical kinase in the MYD88 signaling pathway. The degradation of IRAK4 effectively inhibits the downstream activation of the NF-κB signaling pathway, a key driver of proliferation and survival in MYD88-mutant lymphomas.[2][4]

-

Molecular Glue Activity: The Cereblon-binding moiety of this compound is based on immunomodulatory imide drugs (IMiDs).[1] This component allows this compound to act as a molecular glue, recruiting the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRBN E3 ligase complex for their degradation.[1][2] The degradation of these factors leads to the activation of the Type I Interferon (IFN) signaling pathway, contributing to its anti-tumor effects.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound's activity in relevant lymphoma cell models.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line / Target | Value | Reference |

|---|---|---|---|

| IC₅₀ | OCI-Ly10 (MYD88 L265P) | 11 nM | [2] |

| DC₅₀ (IRAK4) | Not Specified | 6 nM | [2] |

| DC₅₀ (Ikaros) | Not Specified | 1 nM | [2] |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|

| OCI-Ly10 Xenograft | 3-30 mg/kg, p.o., daily for 3 days | Inhibited tumor growth | [2] |

p.o.: per os (by mouth).

Experimental Protocols

General Lymphoma Cell Culture

This protocol is a general guideline for the culture of suspension lymphoma cell lines, such as OCI-Ly10.

-

Materials:

-

Lymphoma cell line (e.g., OCI-Ly10, ATCC)

-

RPMI-1640 medium[5]

-

Fetal Bovine Serum (FBS), heat-inactivated[5]

-

Penicillin-Streptomycin solution (100x)[6]

-

L-Glutamine[5]

-

HEPES buffer[5]

-

Sodium Pyruvate[5]

-

β2-mercaptoethanol[5]

-

Sterile cell culture flasks (T-25, T-75)

-

Sterile conical tubes (15 mL, 50 mL)

-

Incubator (37°C, 5% CO₂)

-

-

Complete Growth Medium:

-

RPMI-1640

-

10-20% FBS (cell line dependent, OCI-Ly7 requires 20%)[6]

-

1% Penicillin-Streptomycin

-

1% L-Glutamine

-

1% HEPES

-

1% Sodium Pyruvate

-

50-100 µM β2-mercaptoethanol

-

-

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[7]

-

Cell Maintenance: Culture cells at a density between 0.5 x 10⁶ and 2.0 x 10⁶ viable cells/mL.[5] Maintain cultures in a 37°C incubator with 5% CO₂.[6]

-

Passaging: Split the culture every 2-3 days to maintain the recommended cell density. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.[8] Dilute the cell suspension to the desired seeding density in a new flask with fresh medium.

-

This compound Preparation and Application

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Viability Assay (e.g., MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Materials:

-

96-well clear-bottom cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well).[9]

-

Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis for Protein Degradation

This protocol is used to detect the levels of target proteins (IRAK4, Ikaros, Aiolos) and downstream signaling molecules (e.g., phospho-NF-κB).

-

Materials:

-

6-well or 12-well culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IRAK4, anti-Ikaros, anti-p-NF-κB p65, anti-β-actin)[2]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin) to confirm degradation.

-

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. hotspotthera.com [hotspotthera.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. 2.3. Cell Culture [bio-protocol.org]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Cytotoxic impact of a perillyl alcohol–temozolomide conjugate, NEO212, on cutaneous T-cell lymphoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting Zomiradomide insolubility in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Zomiradomide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KT-413) is a dual-function molecule. It is a Proteolysis Targeting Chimera (PROTAC) that potently degrades Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Additionally, it functions as a "molecular glue" to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This dual activity synergistically targets key pro-survival pathways in B-cell lymphomas, including the MYD88-NFκB and IRF4-Type 1 interferon pathways.[1][3]

Q2: I am observing precipitation or cloudiness after adding this compound to my aqueous buffer. What is the likely cause?

This compound, like many small molecule inhibitors and PROTACs, likely has low intrinsic solubility in aqueous solutions.[4][5][6][7] Precipitation or cloudiness upon addition to your buffer is a strong indicator that the concentration of this compound exceeds its solubility limit under your current experimental conditions.

Q3: Are there any general storage recommendations for this compound stock solutions?

It is recommended to prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO). Once prepared, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. For long-term storage, it is advisable to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing this compound insolubility in your aqueous buffer system. Start with the simplest methods and proceed to more complex techniques as needed.

Step 1: Initial Assessment & Optimization of Existing Buffer